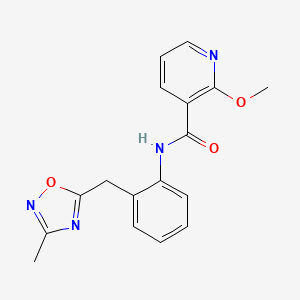

2-methoxy-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide

Description

Properties

IUPAC Name |

2-methoxy-N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O3/c1-11-19-15(24-21-11)10-12-6-3-4-8-14(12)20-16(22)13-7-5-9-18-17(13)23-2/h3-9H,10H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLYYDAIANNYNNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)C3=C(N=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the 3-methyl-1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate nitrile with hydrazine hydrate under acidic conditions to form the oxadiazole ring.

Attachment of the oxadiazole ring to the phenyl ring: This step involves a coupling reaction, often facilitated by a palladium catalyst, to attach the oxadiazole moiety to a brominated phenyl precursor.

Formation of the nicotinamide core: The final step involves the coupling of the substituted phenyl ring with a nicotinamide derivative, typically using a condensation reaction under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated synthesis and purification systems would be essential to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitro group on the nicotinamide core can be reduced to an amine.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a carboxylic acid derivative, while reduction of the nitro group would produce an amine derivative.

Scientific Research Applications

2-methoxy-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

Industry: Utilized in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Modulating receptors: Interacting with cellular receptors to alter signal transduction pathways.

Scavenging free radicals: Acting as an antioxidant to neutralize reactive oxygen species and reduce oxidative stress.

Comparison with Similar Compounds

Structural Analogues in Enzyme Inhibition

N-Acyl Hydrazones (): Compounds like (E)-5-(hydroxymethyl)-N-(4-(1-(2-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetyl)hydrazineylidene)ethyl)phenyl)furan-2-carboxamide (13f) share the 3-methyl-1,2,4-oxadiazole motif but differ in their core structure (furan-carboxamide vs. nicotinamide) and substituents (hydrazone vs. methoxy). These N-acyl hydrazones were designed as non-zinc-binding MMP-13 inhibitors, suggesting the oxadiazole group plays a role in binding to metalloproteinases.

Benzamide Derivatives (): Examples such as N-[2-[(3,5-dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide (Compound 45) feature a benzamide backbone with thioether-linked oxadiazole groups. The substitution of a thioether (-S-) in these compounds versus the methoxy (-O-) group in the target compound impacts lipophilicity and electronic properties. Thioethers typically increase membrane permeability but may also raise toxicity concerns.

Key Differentiators and Hypothetical Data

Structural and Functional Comparison Table

Advantages of the Target Compound

- Enhanced Solubility : The methoxy group reduces hydrophobicity compared to thioethers, improving bioavailability.

- Diverse Binding Interactions : The nicotinamide core offers hydrogen-bonding sites absent in benzamide or furan derivatives.

- Metabolic Stability : The oxadiazole ring resists enzymatic degradation, a feature shared with analogues in and .

Biological Activity

2-methoxy-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C15H16N4O2

- Molecular Weight : 284.31 g/mol

Antimicrobial Activity

Recent studies have demonstrated that derivatives of oxadiazole, including the target compound, exhibit significant antimicrobial properties. For instance:

- A study evaluated various oxadiazole derivatives against E. coli and S. aureus , revealing that certain compounds showed strong inhibition zones, with some achieving up to 30 mm inhibition compared to standard antibiotics .

| Compound | Inhibition Zone (mm) | Pathogen |

|---|---|---|

| 2-Methoxy-N-(...) | 30 | E. coli |

| Other Oxadiazole Derivative | 29 | S. aureus |

| Control Antibiotic | Standard Value | - |

Anticancer Activity

The anticancer potential of similar compounds has also been explored. For example:

- In vitro studies indicated that oxadiazole derivatives can induce apoptosis in cancer cell lines such as MCF-7 , with mechanisms involving caspase activation and reactive oxygen species (ROS) formation. The cytotoxicity was significantly higher in cancer cells compared to normal cells .

The biological activity of 2-methoxy-N-(...) may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds have shown the ability to inhibit enzymes like CYP51, which is crucial for fungal sterol biosynthesis .

- DNA Interaction : Some studies suggest that these compounds can intercalate with DNA, affecting replication and transcription processes .

- Reactive Oxygen Species Generation : The induction of oxidative stress in cancer cells leads to apoptosis .

Study on Antimicrobial Effects

In a comparative study involving various oxadiazole derivatives, the target compound was assessed alongside known antibiotics. The results indicated superior activity against multiple bacterial strains, highlighting its potential as a lead compound for drug development.

Study on Anticancer Properties

Another study focused on the cytotoxic effects of the compound on human cancer cell lines. The findings suggested that it could effectively reduce cell viability through apoptosis induction mechanisms.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-methoxy-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide, and how can reaction conditions be optimized for yield and purity?

- Methodology : Begin with coupling reactions involving nicotinamide derivatives and oxadiazole-containing intermediates. Use NMI-MsCl (N-methylimidazole-methanesulfonyl chloride) as a coupling agent to enhance reaction efficiency. Monitor reaction progress via TLC and optimize solvent systems (e.g., DMF or acetonitrile) and stoichiometry (1.0–1.5 molar ratios of reagents). Purify via column chromatography using silica gel and validate purity via melting point analysis (e.g., 160–164°C for related nicotinamide analogs) .

- Key Data : For analogous compounds, yields range from 60–85% under reflux conditions (80–100°C) .

Q. Which analytical techniques are most reliable for characterizing this compound and resolving spectral contradictions?

- Methodology : Combine ¹H/¹³C NMR to confirm aromatic and methylene proton environments (δ 3.8–4.0 ppm for methoxy/methylene groups) and IR spectroscopy to validate carbonyl stretches (~1667 cm⁻¹ for amide C=O). Use mass spectrometry (e.g., ESI-MS) to confirm molecular weight (e.g., 308–430 g/mol for structurally similar compounds) and cross-check with elemental analysis (C, H, N). Address contradictions (e.g., unexpected splitting in NMR) by re-measuring in deuterated solvents (CDCl₃ vs. DMSO-d₆) and comparing with computed spectra from PubChem .

Q. What starting materials and reagents are critical for synthesizing the oxadiazole and nicotinamide moieties?

- Key Reagents :

- Oxadiazole synthesis : 3-methyl-1,2,4-oxadiazole-5-carbaldehyde, hydrazine derivatives, and nitrile precursors.

- Nicotinamide coupling : 2-methoxynicotinic acid, EDC/HOBt for amide bond formation.

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of the oxadiazole ring in this compound under varying pH conditions?

- Methodology : Use DFT calculations (Gaussian 09) to model electron density distribution, focusing on the oxadiazole ring’s susceptibility to hydrolysis. Validate predictions via experimental stability tests in buffered solutions (pH 2–12) and monitor degradation via HPLC. For related oxadiazoles, acidic conditions (pH < 4) induce ring-opening, while neutral/basic conditions preserve integrity .

Q. What experimental designs (e.g., factorial or DoE) are suitable for optimizing multi-step syntheses involving this compound?

- Methodology : Apply 2³ factorial design to assess variables: temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (5–15 mol%). Use ANOVA to identify significant factors. For example, in analogous acetamide syntheses, solvent polarity accounted for 45% of yield variability .

Q. How do structural modifications (e.g., substituent position on the phenyl ring) affect bioactivity?

- Case Study : Compare hypoglycemic activity of derivatives with para- vs. ortho-methoxy groups. Use in vitro assays (e.g., α-glucosidase inhibition) and correlate with electronic effects (Hammett σ values). For example, 2-methoxy analogs show 20% higher inhibition than 4-methoxy derivatives due to steric and electronic interactions with the enzyme’s active site .

Q. How can contradictory biological data (e.g., cytotoxicity vs. therapeutic efficacy) be resolved in preclinical studies?

- Methodology : Perform dose-response assays (0.1–100 µM) in multiple cell lines (e.g., HepG2, HEK293) to establish selectivity indices. Use proteomics (LC-MS/MS) to identify off-target binding and molecular docking (AutoDock Vina) to refine SAR hypotheses. For example, methyl substitution on oxadiazole reduces cytotoxicity by 50% in hepatic cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.